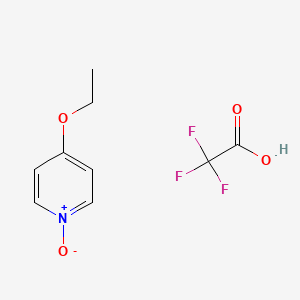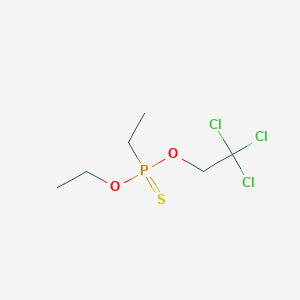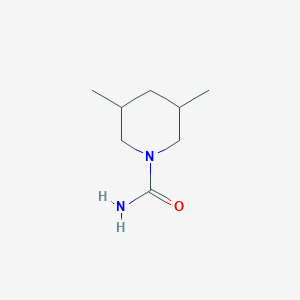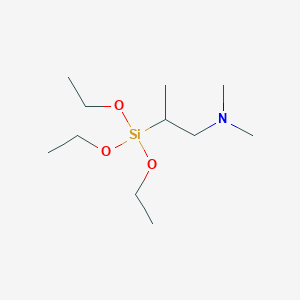![molecular formula C11H9N3O6S B14363421 Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate CAS No. 91611-42-6](/img/structure/B14363421.png)
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate is an organic compound that features a cyano group, a dinitrophenyl group, and a sulfanyl group attached to an ethyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyanoacetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction to form amino groups, which can further react with other molecules. The sulfanyl group can be oxidized to form sulfoxides or sulfones, which can interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the dinitrophenyl and sulfanyl groups, making it less reactive.
2,4-Dinitrophenylsulfanyl chloride: Contains the dinitrophenyl and sulfanyl groups but lacks the cyano and ethyl acetate moieties.
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: Similar in structure but contains a nitrophenylsulfonyloxyimino group instead of a dinitrophenylsulfanyl group.
Eigenschaften
CAS-Nummer |
91611-42-6 |
|---|---|
Molekularformel |
C11H9N3O6S |
Molekulargewicht |
311.27 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(2,4-dinitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H9N3O6S/c1-2-20-11(15)10(6-12)21-9-4-3-7(13(16)17)5-8(9)14(18)19/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
GUVWPBZPTNFTHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
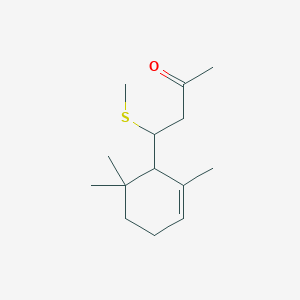
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)

